4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a piperazine ring
Preparation Methods
The synthesis of 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with piperazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Scientific Research Applications
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and thiophene-containing molecules. What sets 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-thiophen-2-yl-benzothiazole
- 9-(5-benzothiazol-2-yl-thiophen-2-yl)-9H-carbazole
- 2-(5-acenaphthen-5-yl-thiophen-2-yl)-benzothiazole .
Properties
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-24-13-4-5-15-16(11-13)26-18(20-15)22-8-6-21(7-9-22)17(23)19-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCSELKRAGOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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